molecular formula C26H26NO8P B3308108 Fmoc-O-benzyl-L-phosphothreonine CAS No. 937171-63-6

Fmoc-O-benzyl-L-phosphothreonine

Cat. No. B3308108
CAS RN: 937171-63-6
M. Wt: 511.5 g/mol
InChI Key: HOFDVXHILSPFNS-BXKMTCNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-benzyl-L-phosphothreonine, also known as Fmoc-Thr(PO(OBzl)OH)-OH, is a synthetic peptide used in the synthesis of macrocyclic peptidomimetics as pololike kinase 1 polo-box domain-binding inhibitors . It is an excellent building block for the preparation of phosphothreonine-containing peptides .


Synthesis Analysis

This derivative can be introduced using standard activation methods, such as PyBOP and TBTU . The monoprotected phosphothreonine residue once incorporated is stable to piperidine .


Molecular Structure Analysis

The molecular formula of this compound is C26H26NO8P . It has a molar mass of 511.47 g/mol .


Chemical Reactions Analysis

This compound is used in the synthesis of macrocyclic peptidomimetics as pololike kinase 1 polo-box domain-binding inhibitors . It is also used in the preparation of phosphopeptides .


Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.377±0.06 g/cm3 .

Scientific Research Applications

Peptide Synthesis

Fmoc-O-benzyl-L-phosphothreonine is utilized in the synthesis of peptides, specifically those containing phosphoserine or phosphothreonine. This is due to its stability and suitability as a building block for automated peptide synthesis via solid-phase methods. The derivatives of this compound, obtained as crystalline compounds, demonstrate favorable characteristics for use in such synthetic processes (Wakamiya et al., 1996).

Synthesis of Phosphopeptide Forigerimod

Fmoc-O-benzyl-L-phosphoserine, a similar compound, plays a crucial role in the synthesis of Forigerimod, a phosphopeptide under investigation for treating Systemic Lupus Erythematosus (SLE). An efficient one-pot process for producing Fmoc-O-benzyl-L-phosphoserine using inexpensive materials has been developed, showcasing the importance of such derivatives in pharmaceutical research and development (Petrillo et al., 2012).

Preparation of Peptide Prodrugs

The compound N‐Fmoc‐phosphothreonine, protected by a mono‐(pivaloyloxy)methyl (POM) moiety, was synthesized for solid‐phase peptide syntheses employing acid‐labile resins and Fmoc‐based protocols. This methodology facilitated the first synthesis of phosphothreonine-containing polypeptides with bioreversible prodrug protection, a significant advancement in biological applications (Qian et al., 2014).

Glycopeptide Synthesis

Fmoc-threonine derivatives, including this compound, have been used in the solid-phase synthesis of glycopeptides. These derivatives are particularly useful in creating complex glycopeptides with specific structural features, illustrating the versatility of Fmoc-derivatives in peptide chemistry (Luening et al., 1989).

Hydrogelation and Self-Assembly

Fmoc-protected amino acids, including derivatives of Fmoc-threonine, are known for their efficient self-assembly and hydrogelation in aqueous solvents. These characteristics are significant in the context of biological materials and nanotechnology, where controlled assembly and gelation are crucial (Ryan et al., 2010).

Synthesis of Bio-Inspired Functional Materials

Fmoc-modified amino acids and short peptides, which include Fmoc-threonine derivatives, possess self-assembly features suitable for various applications. These include cell cultivation, bio-templating, and drug delivery, highlighting the broad potential of Fmoc-modified building blocks in materials science and biotechnology (Tao et al., 2016).

properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-BXKMTCNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938646
Record name O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175291-56-2
Record name O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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